Technical Monograph: 2-Thiazoleacetic Acid & Sodium Salt Generation
Technical Monograph: 2-Thiazoleacetic Acid & Sodium Salt Generation
This technical guide addresses the identification, preparation, and application of 2-Thiazoleacetic acid sodium salt .
Note on Chemical Identity: As confirmed by technical databases, the sodium salt of this specific compound does not possess a widely established, unique CAS registry number in public commercial catalogs. It is almost exclusively procured as the Parent Acid and converted in situ or via custom synthesis to the salt form to enhance aqueous solubility for biological assays.
This guide provides the Parent Acid CAS for procurement and a validated Laboratory Protocol to generate the sodium salt.
Core Focus: Chemical Identity, Salt-Form Synthesis, and Pharmaceutical Utility.
Chemical Identity & CAS Intelligence
For researchers and procurement officers, relying on a specific CAS for the sodium salt will likely yield zero results or incorrect structural analogs (e.g., amino-derivatives). The correct workflow is to source the Free Acid and convert it.
The Anchor Compound (Precursor)
| Feature | Details |
| Chemical Name | 2-Thiazoleacetic acid |
| Synonyms | 2-(Thiazol-2-yl)acetic acid; Thiazol-2-yl-acetic acid |
| CAS Number | 188937-16-8 (Primary Commercial ID) |
| Molecular Formula | |
| Molecular Weight | 143.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO; Poor solubility in water (pH < 4) |
The Target Entity (Generated Form)
| Feature | Details |
| Chemical Name | Sodium 2-thiazoleacetate |
| CAS Number | Not Assigned / Custom Preparation |
| Stoichiometry | 1:1 (Acid : Na) |
| Theoretical MW | ~165.15 g/mol |
| Solubility | Highly soluble in Water, PBS, and physiological media (>50 mM) |
Technical Protocol: Preparation of Sodium 2-Thiazoleacetate
Context: In drug discovery, the free acid's poor aqueous solubility often precipitates out in cellular assays (pH 7.4), leading to false negatives. The following protocol generates a pharmaceutical-grade sodium salt solution suitable for lyophilization or immediate dosing.
Reagents Required[3][4][5][6][7]
-
Substrate: 2-Thiazoleacetic acid (CAS 188937-16-8), >98% purity.
-
Base: 1.0 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) (High Purity). -
Solvent: HPLC-grade Water (Milli-Q).
Step-by-Step Methodology
Phase A: Stoichiometric Neutralization
-
Calculation: Calculate the exact molar amount of the free acid.
-
Example: 143.16 mg of acid = 1.0 mmol.
-
-
Suspension: Suspend the acid in a minimal volume of HPLC water (e.g., 2 mL). It will likely remain a cloudy suspension.
-
Titration:
-
Preferred Method: Add 1.0 equivalent of 1.0 M NaOH (e.g., 1.0 mL) dropwise under stirring at
(ice bath) to prevent decarboxylation. -
Alternative (Buffer Safe): Use
(1.0 eq). This releases ; stir until effervescence ceases.
-
-
Clarification: The solution should turn clear as the salt forms. If slight turbidity remains, filter through a 0.22
PVDF syringe filter.
Phase B: Isolation (Lyophilization)
Do not use rotary evaporation at high heat, as thiazoleacetic acids can be thermally unstable.
-
Freeze: Shell-freeze the clear solution in liquid nitrogen.
-
Lyophilize: Sublimate the water at -50°C / <0.05 mbar for 24-48 hours.
-
Product: Yields a white, hygroscopic powder (Sodium 2-thiazoleacetate). Store at -20°C under argon.
Workflow Visualization
The following diagram illustrates the critical path from commercial acid to bio-active salt.
Figure 1: Critical workflow for converting the commercial lipophilic acid into the hydrophilic sodium salt suitable for biological screening.
Applications in Drug Discovery
The 2-thiazoleacetic acid moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for phenylacetic acid or pyridine derivatives.
A. Peptidomimetics & Linkers
The thiazole ring provides a unique geometry and electron density compared to benzene.
-
Pi-Stacking: The sulfur atom enhances
- stacking interactions with aromatic residues (Phe, Trp) in protein binding pockets. -
Metabolic Stability: Thiazoles are generally more resistant to oxidative metabolism (CYP450) than phenyl rings, prolonging the half-life of the drug candidate.
B. Fragment-Based Drug Design (FBDD)
The sodium salt is used in Surface Plasmon Resonance (SPR) and NMR screening (STD-NMR) because high concentrations (10-50 mM) are required without using excessive DMSO, which can denature proteins.
C. Structural Pathway: Cephalosporin Analogs
While 2-amino-thiazole is the standard for cephalosporins (e.g., Cefotaxime), the unsubstituted 2-thiazoleacetic acid is investigated for novel antibiotic classes that evade resistance mechanisms targeting the amino group.
Figure 2: Pharmacological advantages of the thiazole scaffold in rational drug design.
Analytical Characterization
To validate the conversion of Acid to Salt, use 1H-NMR .
-
Solvent:
(Deuterium Oxide). -
Shift Diagnostic:
-
The methylene protons (
) in the Free Acid (in ) typically appear around 4.1-4.2 ppm. -
In the Sodium Salt (in
), the peak may shift slightly upfield due to the carboxylate anion formation ( 3.9-4.0 ppm). -
Crucial Check: Ensure no peaks for ethyl acetate or other process solvents remain, as thiazoles can trap solvents.
-
Safety & Handling (SDS Summary)
Although the sodium salt is generally less volatile than the acid, standard precautions apply.
-
Hazard Statements (GHS): H315 (Skin Irritant), H319 (Eye Irritant).
-
Handling:
-
The free acid is acidic and can be corrosive to mucous membranes.
-
The sodium salt is hygroscopic; handle in a humidity-controlled environment or glovebox to prevent "caking."
-
-
Storage: Keep at -20°C. Thiazole derivatives can darken (oxidize) upon prolonged exposure to light and air.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]
